N-(Thietan-3-yl)-1,4-dioxepan-6-amine
Description
N-(Thietan-3-yl)-1,4-dioxepan-6-amine is a heterocyclic compound featuring a thietane (3-membered sulfur-containing ring) and a 1,4-dioxepane (7-membered ring with two oxygen atoms). Its unique structure combines conformational rigidity from the thietane with the flexibility of the dioxepane, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
N-(thietan-3-yl)-1,4-dioxepan-6-amine |
InChI |
InChI=1S/C8H15NO2S/c1-2-11-4-7(3-10-1)9-8-5-12-6-8/h7-9H,1-6H2 |
InChI Key |
SLHJVTJYMFRRFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CO1)NC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thietan-3-yl)-1,4-dioxepan-6-amine typically involves the reaction of 2-(chloromethyl)thiirane with appropriate nucleophiles. One common method includes the reaction of 2-(chloromethyl)thiirane with 3,5-dibromo-4-nitropyrazole in the presence of bases such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of the desired thietane derivative through a thiirane-thietane rearrangement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(Thietan-3-yl)-1,4-dioxepan-6-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thietane ring.
Substitution: Nucleophilic substitution reactions can occur at the carbon-sulfur bond, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(Thietan-3-yl)-1,4-dioxepan-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Industry: The compound is used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of N-(Thietan-3-yl)-1,4-dioxepan-6-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparison
The compound is compared to five analogs (JNJ-54717793, NAT-1, NAT-2, BBAC, and MOP) based on molecular architecture, functional groups, and synthetic complexity.
Key Observations:
- Ring Systems: The target compound’s thietane-dioxepane system contrasts with NAT-1/2’s thiazolidinone and JNJ-54717793’s bicyclic framework. Smaller rings (e.g., thietane) confer strain and reactivity, while larger rings (e.g., dioxepane) enhance solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
